molecular formula C9H5FN2 B2666191 4-(Cyanomethyl)-3-fluorobenzonitrile CAS No. 1000516-58-4

4-(Cyanomethyl)-3-fluorobenzonitrile

Cat. No.: B2666191
CAS No.: 1000516-58-4
M. Wt: 160.151
InChI Key: FWHGFUIAYDOCAW-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-3-fluorobenzonitrile is an organic compound characterized by the presence of a cyanomethyl group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile typically involves the introduction of a cyanomethyl group to a fluorobenzonitrile precursor. One common method is the reaction of 3-fluorobenzonitrile with cyanomethyl halides in the presence of a base such as cesium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, where the cyanomethyl group replaces a halide on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)-3-fluorobenzoic acid.

    Reduction: Formation of 4-(aminomethyl)-3-fluorobenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Cyanomethyl)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-3-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The presence of the cyanomethyl and fluorine groups can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyanomethyl)-3-fluorobenzonitrile is unique due to the presence of both a cyanomethyl group and a fluorine atom on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(cyanomethyl)-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHGFUIAYDOCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000516-58-4
Record name 4-(Cyanomethyl)-3-fluorobenzonitrile
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